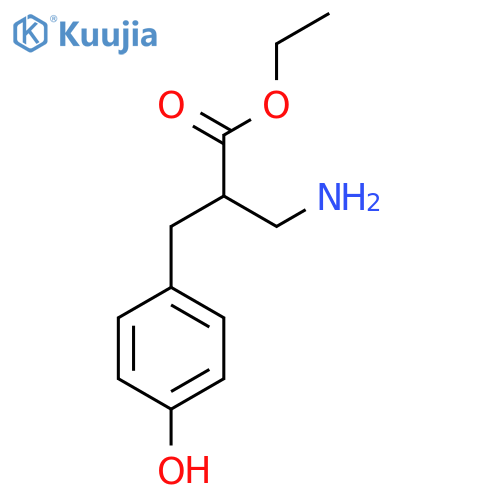Cas no 1038361-47-5 (ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate)

1038361-47-5 structure
商品名:ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate
ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate
- ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate
- 1038361-47-5
- EN300-10167954
-
- インチ: 1S/C12H17NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-6,10,14H,2,7-8,13H2,1H3
- InChIKey: AQBNBJXNAHYOFP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C(CN)CC1C=CC(=CC=1)O)=O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 72.6Ų
ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10167954-1.0g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 1g |
$928.0 | 2023-05-25 | ||
| Enamine | EN300-10167954-0.5g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 0.5g |
$933.0 | 2023-10-28 | |
| Enamine | EN300-10167954-5.0g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 5g |
$2692.0 | 2023-05-25 | ||
| Enamine | EN300-10167954-0.05g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 0.05g |
$816.0 | 2023-10-28 | |
| Enamine | EN300-10167954-10.0g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 10g |
$3992.0 | 2023-05-25 | ||
| Enamine | EN300-10167954-0.25g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 0.25g |
$893.0 | 2023-10-28 | |
| Enamine | EN300-10167954-1g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 1g |
$971.0 | 2023-10-28 | |
| Enamine | EN300-10167954-5g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 5g |
$2816.0 | 2023-10-28 | |
| Enamine | EN300-10167954-10g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 10g |
$4176.0 | 2023-10-28 | |
| Enamine | EN300-10167954-2.5g |
ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |
1038361-47-5 | 95% | 2.5g |
$1903.0 | 2023-10-28 |
ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1038361-47-5 (ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate) 関連製品
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
